molecular formula C10H11BrO2 B8468210 (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol

(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol

Cat. No.: B8468210
M. Wt: 243.10 g/mol
InChI Key: JNBDTYWSSUFSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-3,10,12H,4-6H2

InChI Key

JNBDTYWSSUFSSN-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1C(=CC=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid (0.500 g, 1.94 mmol) in 1 mL of THF was added BH3. THF (3.88 mL, 3.88 mmol) drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The reaction was quenched with water and aqueous sodium hydroxide (1 N, 2 mL). The contents were stirred for 3 h, and then extracted with EtOAc. The organic layer was dried and concentrated to give (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3.88 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid (0.500 g, 1.94 mmol) in 1 mL of THF was added BH3.THF (3.88 mL, 3.88 mmol) drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The reaction was quenched with water and aqueous sodium hydroxide (1 N, 2 mL). The contents were stirred for 3 h, and then extracted with EtOAc. The organic layer was dried and concentrated to give (5-bromo-3,4-dihydro-1H-isochromen-1-yl)methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.88 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.